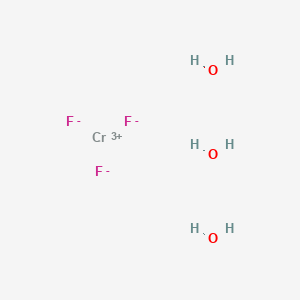
Trifluoruro de cromo(III) trihidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daivonex es una formulación tópica del derivado de la vitamina D, calcitriol. Se utiliza principalmente para el tratamiento de la psoriasis, un trastorno de la piel caracterizado por la proliferación excesiva de las células de la piel. El calcitriol funciona induciendo la diferenciación y suprimiendo la proliferación de los queratinocitos, normalizando así la proliferación y diferenciación celular anormal en la piel psoriásica .
Aplicaciones Científicas De Investigación
Calcipotriol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying vitamin D analogs and their synthesis.
Biology: Investigated for its role in cell differentiation and proliferation.
Medicine: Primarily used in the treatment of psoriasis.
Industry: Utilized in the formulation of topical ointments and creams for dermatological applications.
Mecanismo De Acción
El mecanismo preciso del calcitriol en el tratamiento de la psoriasis no se conoce del todo. Se sabe que se une al receptor de vitamina D (VDR), que se encuentra en las células de diversos tejidos, como el tiroides, el hueso, el riñón y las células T del sistema inmunitario. Esta unión modula la expresión genética relacionada con la diferenciación y proliferación celular, lo que ralentiza la excesiva renovación de los queratinocitos en la epidermis .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de calcitriol implica un enfoque convergente que es escalable y modular. Este método incluye la preparación tanto del anillo A como del anillo CD de la molécula. Se emplea un enfoque retrosintético radical, que destaca un acoplamiento reductivo electroquímico y una adición de Giese de transferencia de átomos de hidrógeno intramolecular para establecer el esqueleto de carbono 6,5-trans que se encuentra en la familia de la vitamina D .
Métodos de producción industrial: El calcitriol también se puede preparar utilizando nanopartículas sólidas de lípidos, que mejoran su permeabilidad a la cutina, su liberación lenta y su efecto de direccionamiento. Este método mejora el efecto terapéutico local del fármaco y reduce la aparición de síntomas de irritación de la piel .
3. Análisis de las reacciones químicas
Tipos de reacciones: El calcitriol experimenta diversas reacciones químicas, entre ellas la oxidación, la reducción y la sustitución.
Reactivos y condiciones comunes:
Oxidación: Suele implicar reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Comúnmente utiliza reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Suele implicar reacciones de halogenación utilizando reactivos como el cloro o el bromo.
Productos principales: Los principales productos formados a partir de estas reacciones son diversos derivados del calcitriol, que pueden tener diferentes actividades biológicas y potenciales terapéuticos .
4. Aplicaciones de la investigación científica
El calcitriol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los análogos de la vitamina D y su síntesis.
Biología: Se ha investigado su papel en la diferenciación y proliferación celular.
Medicina: Se utiliza principalmente en el tratamiento de la psoriasis.
Industria: Se utiliza en la formulación de pomadas y cremas tópicas para aplicaciones dermatológicas.
Análisis De Reacciones Químicas
Types of Reactions: Calcipotriol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenation reactions using reagents like chlorine or bromine.
Major Products: The major products formed from these reactions are various derivatives of calcipotriol, which may have different biological activities and therapeutic potentials .
Comparación Con Compuestos Similares
El calcitriol se compara con otros análogos de la vitamina D y tratamientos para la psoriasis:
Calcitriol: Otro derivado de la vitamina D que se utiliza para fines similares, pero con un mayor riesgo de causar hipercalcemia.
Dipropionato de betametasona: A menudo se combina con calcitriol para mejorar la eficacia en el tratamiento de la psoriasis en placas.
Apremilast: Un inhibidor de la PDE4 que se utiliza para la psoriasis en placas y la artritis psoriásica, pero con diferentes mecanismos y efectos secundarios
El calcitriol destaca por su eficacia en el tratamiento de la psoriasis con un menor riesgo de efectos secundarios sistémicos en comparación con otros análogos de la vitamina D .
Propiedades
IUPAC Name |
chromium(3+);trifluoride;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.3FH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFKYRKAZDXKPQ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[F-].[F-].[F-].[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrF3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612549 |
Source


|
| Record name | Chromium(3+) fluoride--water (1/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.037 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16671-27-5 |
Source


|
| Record name | Chromium(3+) fluoride--water (1/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
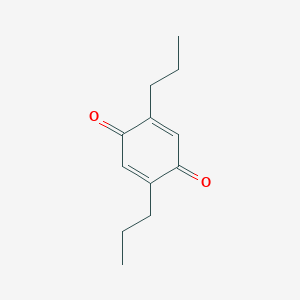

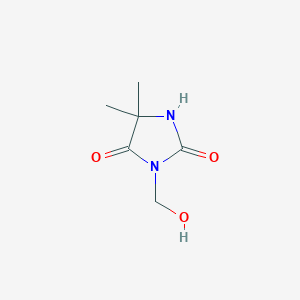
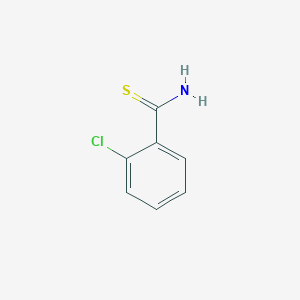
![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)


![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)
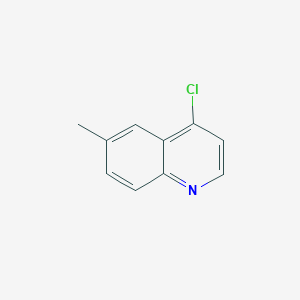

![11-methylbenzo[c]acridine-7-carbaldehyde](/img/structure/B97878.png)


